molecular formula C20H22N4O2 B12134983 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide

Cat. No.: B12134983
M. Wt: 350.4 g/mol
InChI Key: MCDZYTQVNJMNMS-UHFFFAOYSA-N
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Description

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide is a complex organic compound that belongs to the class of benzotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Moiety: The butanamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide.

    Introduction of the Propan-2-yl Group: The propan-2-yl group is typically introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It is explored for use in the development of advanced materials with specific properties.

    Biological Studies: The compound’s interactions with biological systems are studied to understand its potential biological activities.

    Industrial Applications: It is used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-phenylbutanamide: Lacks the propan-2-yl group, which may affect its biological activity and properties.

    4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(methyl)phenyl]butanamide: Contains a methyl group instead of the propan-2-yl group, leading to different chemical and biological properties.

Uniqueness

The presence of the propan-2-yl group in 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide contributes to its unique chemical and biological properties, distinguishing it from similar compounds. This structural feature may enhance its interactions with specific molecular targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-propan-2-ylphenyl)butanamide

InChI

InChI=1S/C20H22N4O2/c1-14(2)15-9-11-16(12-10-15)21-19(25)8-5-13-24-20(26)17-6-3-4-7-18(17)22-23-24/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,21,25)

InChI Key

MCDZYTQVNJMNMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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